trans-4-Formamidocyclohexylamine
Description
trans-4-Formamidocyclohexylamine is a cyclohexane derivative featuring a formamide (-NHCHO) substituent in the trans configuration at the 4-position of the cyclohexylamine backbone. The trans configuration likely enhances steric accessibility compared to cis isomers, influencing reactivity and molecular interactions.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)formamide |
InChI |
InChI=1S/C7H14N2O/c8-6-1-3-7(4-2-6)9-5-10/h5-7H,1-4,8H2,(H,9,10) |
InChI Key |
CTWJEPWRXPWMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between trans-4-Formamidocyclohexylamine and related compounds:
*Hypothetical data inferred from analogs.
Functional and Reactivity Comparisons
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Structure : Diamine with a methylene bridge. The trans-trans isomer is preferred in high-performance polymers (e.g., epoxy resins) due to superior mechanical properties .
- Key Difference : Unlike this compound, PACM’s dual amine groups enable crosslinking, enhancing thermal stability in polymers.
trans-4-(Aminomethyl)cyclohexanamine
- Structure: Features an aminomethyl (-CH2NH2) group.
- Reactivity : The additional amine group increases nucleophilicity, making it suitable for multi-step syntheses (e.g., drug candidates) compared to the formamide derivative’s amide-mediated stability .
trans-4-(Trifluoromethyl)cyclohexan-1-amine
- Electronic Effects : The CF3 group’s electron-withdrawing nature reduces basicity (pKa ~6–7) versus the formamide’s NHCHO (pKa ~1–2), altering solubility and acid-base reactivity .
trans-4-Methylcyclohexylamine
- Lipophilicity : The methyl group enhances membrane permeability, favoring applications in agrochemicals or CNS-targeting drugs, whereas the formamide derivative’s polarity may limit bioavailability .
trans-4-(Benzylidene-amino)-cyclohexanol
- Schiff Base Dynamics : The benzylidene group forms pH-labile imines, useful in controlled-release systems. The hydroxyl group adds polarity, contrasting with the formamide’s amide .
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